Rhodamine B octadecyl ester perchlorate

Übersicht

Beschreibung

Rhodamine B derivatives are a class of compounds that have been extensively studied due to their unique optical properties and potential applications in various fields such as chemistry, physics, biology, and materials science. These derivatives are known for their long-wavelength absorption, large absorption coefficient, and high photostability, particularly in their ring-open form. The interest in these compounds stems from their ability to undergo photochromic changes, which is a reversible transformation between two forms with different absorption spectra upon exposure to light .

Synthesis Analysis

The synthesis of rhodamine B derivatives can vary in complexity. For instance, the total syntheses of (+/-)-rhododaurichromanic acids A and B and methyl (+/-)-daurichromenic ester were achieved through a formal oxa-[3 + 3] cycloaddition methodology. This approach allowed the completion of the synthesis in six steps with a 15% overall yield as a mixture . On the other hand, a novel rhodamine B derivative with an alkoxysilane moiety was synthesized by attaching rhodamine B to a silicon atom via an amide linkage. This was accomplished through the condensation of 3-aminopropyltriethoxysilane with rhodamine B by azeotropic distillation in water .

Molecular Structure Analysis

The molecular structure of rhodamine B derivatives is crucial in determining their spectral and photochromic properties. The structure of the novel rhodamine B derivative carrying an alkoxysilane moiety (RBS) was characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, HH COSY, FTIR, and UV-vis measurements. The equilibrium conformation of the RBS molecule was also determined through molecular simulation studies, which helped in understanding the spectral properties of the compound .

Chemical Reactions Analysis

Rhodamine B derivatives can undergo specific chemical reactions that lead to photochromic behavior. For example, the rhodamine B salicylaldehyde hydrazone metal complex was found to undergo intramolecular ring-opening reactions upon UV irradiation, resulting in a distinct color and fluorescence change. This reaction is reversible and exhibits good fatigue resistance, with the lifetime of the ring-open state being significantly longer than that of other known photochromic rhodamine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of rhodamine B derivatives are influenced by their molecular structure. The novel rhodamine B derivative with an alkoxysilane moiety showed an absorbance that was 1.6 times higher than that of unmodified rhodamine B. The photochromic rhodamine B salicylaldehyde hydrazone metal complex demonstrated tunable thermal bleaching rates, which could be adjusted by varying metal ions, temperatures, solvents, and chemical substitutions. These properties make rhodamine B derivatives suitable for applications such as photoprinting and UV strength measurement .

Wissenschaftliche Forschungsanwendungen

Fluorescence Resonance Energy Transfer (FRET)

Research has explored the use of Rhodamine B Octadecyl Ester Perchlorate in fluorescence resonance energy transfer (FRET) applications. Studies investigated its interaction with other dyes and clay minerals in Langmuir-Blodgett (LB) films. These interactions suggest potential uses in optical sensing and molecular imaging, where FRET efficiency can provide valuable insights (Hussain et al., 2010).

Spectroscopic Properties and Nanoparticle Synthesis

The spectroscopic properties of Rhodamine B Octadecyl Ester Perchlorate have been extensively studied, indicating its potential in various optical applications. A study synthesized a lipophilic derivative of Rhodamine and analyzed it using various spectroscopic methods, highlighting its diverse potential in scientific research (Miljanić et al., 2002). Furthermore, the dye has been successfully encapsulated in nanoparticles, demonstrating its utility in drug delivery systems (Wong et al., 2015).

Optical Sensing of Anions

Rhodamine B Octadecyl Ester Perchlorate has been used to develop sensor membranes responsive to specific anions, such as nitrate. This application showcases its potential in environmental monitoring and analytical chemistry (Mohr & Wolfbeis, 1995).

Nonlinear Optical Response

The dye has been studied for its nonlinear optical response, particularly in mixed films. This suggests its potential in developing materials with unique optical properties, such as enhanced second harmonic generation, which could be valuable in photonics and telecommunications (Slyadneva et al., 2003).

Membrane Fusion Kinetics

Rhodamine B Octadecyl Ester Perchlorate has been utilized in assays to monitor membrane fusion in biological systems. This application is crucial in understanding cellular processes and developing drug delivery systems (Hoekstra et al., 1984).

Safety And Hazards

Rhodamine B octadecyl ester perchlorate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

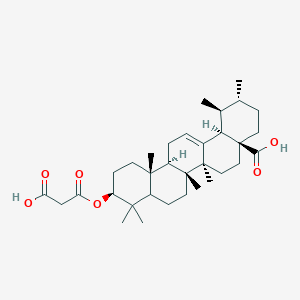

[6-(diethylamino)-9-(2-octadecoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H67N2O3.ClHO4/c1-6-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-34-50-46(49)40-29-26-25-28-39(40)45-41-32-30-37(47(7-2)8-3)35-43(41)51-44-36-38(31-33-42(44)45)48(9-4)10-5;2-1(3,4)5/h25-26,28-33,35-36H,6-24,27,34H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBUPFBTCDYKNM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H67ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584976 | |

| Record name | 6-(Diethylamino)-N,N-diethyl-9-{2-[(octadecyloxy)carbonyl]phenyl}-3H-xanthen-3-iminium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhodamine B octadecyl ester perchlorate | |

CAS RN |

142179-00-8 | |

| Record name | 6-(Diethylamino)-N,N-diethyl-9-{2-[(octadecyloxy)carbonyl]phenyl}-3H-xanthen-3-iminium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodamine B octadecyl ester perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)